molecular formula C19H29N3O3 B11799645 tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11799645
M. Wt: 347.5 g/mol
InChI Key: YKFSZJSGWFORLQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester Group

The tert-butyl ester moiety serves as a protecting group that can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (Figure 1). This reaction is critical for subsequent functionalization in drug synthesis.

Reaction Conditions and Outcomes

ConditionReagentsProductYield (%)Stability Post-Reaction
Acidic hydrolysisHCl (conc.), H<sub>2</sub>O/THF (1:1)2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid85–92Stable at neutral pH
Basic hydrolysisNaOH (aq.), EtOHSodium salt of carboxylic acid78–88Hygroscopic solid

Key Findings

  • Acidic hydrolysis proceeds faster (2–4 hours) compared to basic conditions (6–8 hours).

  • The carboxylic acid product exhibits improved water solubility, enabling biological testing.

Functionalization at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes alkylation and acylation reactions to introduce diverse pharmacophores.

Representative Reactions

Reaction TypeReagentsProduct StructureApplication
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylpyrrolidine derivativeEnhanced CNS penetration
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetylated compoundProdrug development

Notable Observations

  • Alkylation with methyl iodide achieves >90% conversion at 50°C.

  • Acylated derivatives show reduced metabolic degradation in hepatic microsomes .

Reactivity of the Morpholine Ring

The morpholine moiety participates in nucleophilic substitution and oxidation reactions.

Oxidation Studies

Oxidizing AgentConditionsProductSelectivity
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CMorpholine N-oxide95% regioselectivity
H<sub>2</sub>O<sub>2</sub>/AcOH60°C, 12 hoursRing-opened diolModerate

Mechanistic Insights

  • Oxidation with mCPBA preserves the pyridine ring integrity, while H<sub>2</sub>O<sub>2</sub>/AcOH leads to partial ring opening .

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.

Case Study: Suzuki-Miyaura Coupling

  • Substrate : 3-Bromo-5-methylpyridine derivative

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>

  • Boron Partner : Phenylboronic acid

  • Yield : 76%

  • Application : Introduces aryl groups for kinase inhibition studies .

Stability Under Reductive Conditions

The compound demonstrates moderate resistance to reduction, critical for in vivo applications.

Reduction Kinetics

Reducing Agentk (M<sup>−1</sup>s<sup>−1</sup>)Half-Life (pH 7.4)
Ascorbate2.0 × 10<sup>−3</sup>5.8 hours
Glutathione1.2 × 10<sup>−3</sup>9.6 hours

Implications : Stability in reducing environments supports its use in intracellular targeting .

Photochemical Reactivity

UV irradiation induces decarboxylation and radical formation, necessitating storage under inert conditions.

Degradation Products

  • Primary : tert-Butyl radical (trapped with TEMPO)

  • Secondary : Pyrrolidine dimer (confirmed via HRMS) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity profiles:

Compound ModificationHydrolysis Rate (Relative)Alkylation Efficiency
Morpholine → Piperazine1.5× faster20% lower
Pyrrolidine → Piperidine0.8× slowerComparable

Data derived from parallel studies on structurally related compounds.

Scientific Research Applications

Research indicates that tert-butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate has potential therapeutic roles, including:

  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Its interaction with neuronal receptors suggests a role in protecting against neurodegenerative disorders.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency. The ability to modify the compound's structure through halogenation or other chemical transformations can lead to derivatives with improved biological activity.

Applications in Drug Development

The unique structural characteristics of this compound make it valuable in drug development:

  • Targeted Drug Design : The compound's binding affinities to specific receptors make it a candidate for targeted therapies.
  • Lead Compound in Medicinal Chemistry : Its biological activity positions it as a lead compound for further optimization and development into therapeutic agents.

Case Studies

  • Neuroprotective Studies : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease treatment.
  • Anti-inflammatory Activity : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its role as an anti-inflammatory agent.

Mechanism of Action

Biological Activity

tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352530-45-0) is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C19H29N3O
Molecular Weight: 329.46 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)N1CC(C1)C(=O)N2C=CC(=C(N=C2)C=C(C)C)N(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in various physiological processes.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Binding : It has been shown to bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Inhibition of Prostaglandin Dehydrogenase

In a study examining the role of inhibitors on prostaglandin metabolism, this compound demonstrated significant inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin E2 (PGE2) levels. Elevated PGE2 levels are associated with enhanced tissue repair and anti-inflammatory effects, making this compound a candidate for therapeutic applications in ulcerative colitis and other inflammatory diseases .

Case Study 2: Anticancer Activity

Another study highlighted the potential anticancer properties of this compound. By modulating signaling pathways related to cell proliferation and survival, it exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes, indicating its dual role as both an inhibitor and a promoter of cellular processes .

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits 15-PGDH, elevating PGE2 levels
Receptor InteractionBinds to specific receptors affecting signaling pathways
Anticancer PropertiesInduces cytotoxicity in cancer cell lines

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14-12-15(13-20-17(14)21-8-10-24-11-9-21)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3

InChI Key

YKFSZJSGWFORLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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